1-(3-Chloropropyl)-3-pyridin-3-ylurea
Description
Contextualization within Pyridine-Urea Conjugates and Derivatives
Pyridine-urea conjugates represent a significant class of compounds in drug discovery, demonstrating a variety of biological activities, most notably as anticancer agents. nih.govnih.govmdpi.com The core structure, which combines a pyridine (B92270) ring and a urea (B33335) functional group, serves as a versatile scaffold for the development of targeted therapies. Research has shown that these derivatives can exhibit potent anti-proliferative activity against various cancer cell lines. nih.govresearchgate.net
The specific compound, 1-(3-Chloropropyl)-3-pyridin-3-ylurea, fits squarely within this class. Its pyridin-3-yl group provides a key structural element common to many biologically active pyridine derivatives. The urea linker is crucial for establishing interactions, often through hydrogen bonding, with target proteins.
Significance of the Chloropropyl Moiety in Chemical Scaffold Design
The presence of the chlorine atom, a halogen, can influence the molecule's properties in several ways:
Reactivity: The carbon-chlorine bond is polarized, making the carbon atom susceptible to nucleophilic attack. This allows the chloropropyl group to potentially act as an alkylating agent, capable of forming covalent bonds with nucleophilic residues (such as cysteine, histidine, or lysine) in biological macromolecules like proteins and DNA. This covalent modification can lead to irreversible inhibition of the target, a strategy often employed in the design of potent enzyme inhibitors.
Physicochemical Properties: The chlorine atom can affect the lipophilicity and metabolic stability of the compound. Halogens are known to modulate these properties, which are critical for a drug's absorption, distribution, metabolism, and excretion (ADME) profile.
Conformational Rigidity: The propyl chain provides a degree of flexibility, allowing the reactive chlorine to be positioned optimally for interaction with its target.
The strategic placement of a reactive functional group like the chloropropyl moiety transforms the pyridine-urea scaffold from a simple reversible binder into a potential covalent inhibitor. This approach is a powerful tool in drug design for achieving high potency and prolonged duration of action.
Structure
3D Structure
Properties
Molecular Formula |
C9H12ClN3O |
|---|---|
Molecular Weight |
213.66 g/mol |
IUPAC Name |
1-(3-chloropropyl)-3-pyridin-3-ylurea |
InChI |
InChI=1S/C9H12ClN3O/c10-4-2-6-12-9(14)13-8-3-1-5-11-7-8/h1,3,5,7H,2,4,6H2,(H2,12,13,14) |
InChI Key |
VSKHEVNSMQFOLW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)NC(=O)NCCCCl |
Origin of Product |
United States |
Synthetic Methodologies and Strategies
Approaches for Urea (B33335) Bond Formation in Pyridine-Containing Scaffolds
The central challenge in synthesizing pyridinylureas is the creation of the carbonyl-bridged diamine structure. The most direct and common approach involves the reaction between an aminopyridine and an isocyanate. For the target molecule, this would typically be the reaction of 3-aminopyridine (B143674) with 3-chloropropyl isocyanate. sigmaaldrich.comsigmaaldrich.com Alternative strategies leverage different carbonyl sources or employ tandem and multicomponent reactions to build the urea linkage.
The formation of unsymmetrical ureas, such as those containing a pyridine (B92270) ring, often relies on the reaction of an amine with a suitable carbonyl source that can generate or act as a synthetic equivalent of an isocyanate.
One established method involves the in-situ generation of a pyridyl isocyanate from a corresponding pyridyl carboxamide via a Hofmann rearrangement, which is then trapped by an amine. For instance, nicotinamide (B372718) can be treated with an oxidizing agent like phenyliodine(III) diacetate (PIDA) to form 3-pyridylisocyanate. This reactive intermediate can then be reacted with a variety of amines to produce unsymmetrical ureas. rsc.orgrsc.org This method avoids the direct handling of potentially hazardous isocyanates.
Alternatively, phosgene (B1210022) or its safer equivalents (e.g., triphosgene, carbonyldiimidazole) can be used. The reaction of 3-aminopyridine with phosgene or even urea itself can be employed to create urea linkages, initially forming symmetrical N,N'-di-(3-pyridyl)-urea, which can serve as a precursor for further modifications. google.com
Carbon dioxide (CO2) has also emerged as a green and sustainable C1 feedstock for urea synthesis. The reaction of amines with CO2 can form carbamic acids, which can then be dehydrated or otherwise activated to form ureas. nih.govrsc.org While challenging due to the stability of carbamic acids, catalytic systems have been developed to facilitate this transformation. researchgate.net For example, a Mitsunobu-based protocol can dehydrate the carbamic acid formed from a primary amine and CO2 to generate an isocyanate in situ, which then reacts with another amine to form the urea. acs.org
Table 1: Selected Carbonyl Sources for Pyridinylurea Synthesis
| Carbonyl Source/Precursor | Reagents and Conditions | Product Type | Reference |
| Pyridyl Carboxamide | PhI(OAc)₂, Amine | Unsymmetrical N-Aryl-N'-pyridylurea | rsc.org |
| Phosgene (COCl₂) | 3-Aminopyridine | Symmetrical N,N'-di-(3-pyridyl)-urea | google.com |
| Carbon Dioxide (CO₂) | Amine, Dehydrating Agent (e.g., Mitsunobu reagents) | Unsymmetrical Ureas | acs.org |
| 3-Chloropropyl isocyanate | 3-Aminopyridine | 1-(3-Chloropropyl)-3-pyridin-3-ylurea | sigmaaldrich.com |
One-pot syntheses and multicomponent reactions (MCRs) offer significant advantages in terms of efficiency, atom economy, and reduced waste by combining multiple reaction steps in a single operation without isolating intermediates. nih.gov The synthesis of complex pyridine derivatives can be achieved through one-pot, four-component reactions involving aldehydes, active methylene (B1212753) compounds, ketones, and an ammonia (B1221849) source like ammonium (B1175870) acetate (B1210297). acs.orgekb.eg
While a specific MCR for this compound is not prominently described, isocyanate-based multicomponent reactions (I-MCRs) are a well-established strategy for the synthesis of urea derivatives. nih.gov A hypothetical one-pot approach could involve the reaction of 3-aminopyridine, 3-chloropropylamine (B7771022), and a carbonyl source. Furthermore, three-component reactions of an alkynone, a 1,3-dicarbonyl compound, and ammonium acetate provide a mild, regiocontrolled route to polysubstituted pyridines, which could then be converted to the corresponding aminopyridine for urea formation. organic-chemistry.org
Electrochemical methods represent a frontier in green chemistry, offering sustainable pathways for chemical synthesis. The electrochemical synthesis of urea and its derivatives has been explored, often utilizing CO2 as a renewable carbon source. researchgate.net Methodologies have been developed that employ CO2, amines, and a hydrosilane reductant, promoted by a catalyst, to access substituted ureas. acs.org These reactions proceed through the formation of a silylcarbamate intermediate followed by substitution. Although not yet widely applied to complex pyridinylurea structures, these approaches hold promise for future sustainable manufacturing.
Functionalization and Derivatization of the Pyridine Ring
The pyridine ring is a common scaffold in medicinal chemistry, and its functionalization allows for the modulation of a molecule's properties. rsc.org Direct C-H functionalization is a powerful tool for derivatization, though the electron-deficient nature of the pyridine ring presents unique challenges in controlling reactivity and regioselectivity. nih.govmdpi.com
The pyridine ring in this compound is substituted at the C3 position. Introducing additional functional groups onto this ring requires regioselective methods.
C2 and C4 Functionalization: The C2 and C4 positions of the pyridine ring are electronically activated towards nucleophilic attack, especially when the ring nitrogen is protonated or quaternized. The Minisci reaction is a classic method for the homolytic substitution of protonated N-heteroaromatics, allowing for the introduction of alkyl groups. wikipedia.org This reaction typically proceeds via the addition of a nucleophilic carbon-centered radical to the electron-deficient pyridine ring, favoring the C2 and C4 positions. rsc.org While this often leads to mixtures of regioisomers, specific conditions and directing groups can enhance selectivity. For example, a maleate-derived blocking group has been used to achieve exquisite control for Minisci-type alkylation at the C4 position. nih.govacs.org
C3 Functionalization: Directing functionalization to the C3 position (meta to the nitrogen) is more challenging. However, transition metal-catalyzed C-H activation has emerged as a powerful strategy. nih.gov For example, iridium-catalyzed borylation can occur selectively at the C3 position of quinolines. nih.gov Rhodium-catalyzed C-H amidation has also been reported for pyridines, offering a route to introduce new nitrogen-based functional groups. nih.gov These methods could potentially be applied to modify the pyridine scaffold either before or after the urea formation.
Table 2: Regioselective Functionalization Methods for the Pyridine Ring
| Position | Reaction Type | Reagents/Catalyst | Comments | Reference |
| C2/C4 | Minisci Reaction (Alkylation) | Alkyl radical source (e.g., from carboxylic acid), AgNO₃, (NH₄)₂S₂O₄ | Classic method for electron-deficient heterocycles; often gives regioisomeric mixtures. | wikipedia.org |
| C4 | Minisci Reaction (Alkylation) | Maleate blocking group, radical source | Provides high regioselectivity for the C4 position. | nih.gov |
| C3 | C-H Borylation | [IrCl(cod)]₂/dtbpy | Transition metal-catalyzed approach for meta-functionalization. | nih.gov |
| C3/C5 | C-H Alkenylation | Pd(OAc)₂, Ag₂CO₃ | Directed by a 2-aminopyridine (B139424) group. | nih.gov |
Introduction and Modification of the Chloropropyl Side Chain
The 3-chloropropyl group provides a reactive handle for further derivatization of the parent molecule. Its introduction is typically achieved by using a precursor that already contains this three-carbon chain.
The most straightforward method to introduce the chloropropyl side chain is through the use of 3-chloropropyl isocyanate . sigmaaldrich.comsigmaaldrich.com This electrophilic reagent reacts readily with the nucleophilic nitrogen of 3-aminopyridine to form the desired urea bond in a single step. Isocyanates themselves can be synthesized through various methods, including the phosgenation of the corresponding amine (3-chloropropylamine) or through phosgene-free routes like the Curtius rearrangement of an acyl azide. google.com
Once incorporated, the terminal chlorine atom on the propyl chain serves as a leaving group in nucleophilic substitution reactions. masterorganicchemistry.combyjus.com This allows for the introduction of a wide array of functional groups, significantly expanding the chemical diversity accessible from the parent compound. The reactivity of the alkyl chloride follows the principles of SN1 and SN2 reactions, where a nucleophile replaces the chloride. libretexts.orgpressbooks.pub The primary nature of the alkyl chloride favors the SN2 mechanism. A variety of nucleophiles, such as amines, alcohols, thiols, and azides, can be employed to displace the chloride, leading to new derivatives with modified properties.
Table 3: Potential Modifications of the Chloropropyl Side Chain via Nucleophilic Substitution
| Nucleophile | Reagent Example | Resulting Functional Group |
| Amine | R₂NH | Tertiary Amine |
| Azide | Sodium Azide (NaN₃) | Alkyl Azide |
| Hydroxide | Sodium Hydroxide (NaOH) | Primary Alcohol |
| Thiolate | Sodium Thiolate (RSNa) | Thioether |
| Cyanide | Sodium Cyanide (NaCN) | Nitrile |
Catalytic Systems and Reaction Environment Optimization for Synthesis
The synthesis of unsymmetrical ureas, such as this compound, is a nuanced process where the choice of catalytic system and the optimization of the reaction environment are paramount to achieving high yields and purity. While a definitive, standardized protocol for this specific compound is not widely documented, established methodologies for the synthesis of related N-alkyl-N'-aryl ureas provide a robust framework for understanding the critical parameters. The primary route to such compounds typically involves the reaction of an amine with an isocyanate. In the context of this compound, this would involve either reacting 3-aminopyridine with 3-chloropropyl isocyanate or 3-chloropropylamine with pyridin-3-yl isocyanate. The optimization of this reaction is multifaceted, involving careful selection of catalysts, solvents, temperature, and reaction time.
A common strategy in urea synthesis is the in situ generation of an isocyanate intermediate from a corresponding amine, which then reacts with another amine to form the urea linkage. This approach avoids the handling of potentially hazardous isocyanate reagents. For instance, the reaction of an amine with a phosgene equivalent, such as triphosgene, in the presence of a base is a widely used method. The optimization of this process involves controlling the stoichiometry of the reagents and the reaction temperature to ensure the complete formation of the isocyanate before the addition of the second amine.
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates and improving yields in the preparation of urea derivatives. The optimization of such a process would involve adjusting the microwave power and irradiation time. For example, a one-pot, two-step synthesis of N,N'-disubstituted ureas has been developed using a microwave-assisted Staudinger–aza-Wittig reaction. beilstein-journals.org In this method, an alkyl halide is converted to an azide, which then reacts with a phosphine (B1218219) under carbon dioxide pressure to form an isocyanate, followed by the addition of an amine.
The choice of solvent plays a critical role in the reaction's success. Solvents are selected based on their ability to dissolve the reactants and intermediates, their boiling point for temperature control, and their inertness to the reaction conditions. Common solvents for urea synthesis include aprotic polar solvents like acetonitrile (B52724) (MeCN), tetrahydrofuran (B95107) (THF), and N,N-dimethylformamide (DMF), as well as less polar solvents like toluene. The optimal solvent is often determined empirically by running the reaction in a variety of solvents to identify which provides the highest yield and purity of the desired product.
Temperature is another crucial parameter that requires careful optimization. While some urea formation reactions can proceed at room temperature, many require heating to achieve a reasonable reaction rate. The optimal temperature is a balance between achieving a fast reaction and minimizing the formation of side products. For instance, in the synthesis of certain pyridyl urea derivatives, reactions are often carried out at elevated temperatures, sometimes under reflux conditions, to drive the reaction to completion.
While many urea syntheses can proceed without a catalyst, particularly the reaction between an isocyanate and an amine, certain catalytic systems can enhance the reaction rate and selectivity. For example, transition metal catalysts, such as those based on iridium, have been utilized for the N-alkylation of ureas. uno.edu In a hypothetical application to the synthesis of this compound, such a catalyst could potentially be used to directly alkylate a pyridin-3-ylurea precursor. Furthermore, copper salts like copper acetate (CuOAc) have been shown to catalyze the synthesis of unsymmetrical ureas from aryl isocyanides and O-benzoyl hydroxylamines under mild conditions. mdpi.com
The optimization of the reaction environment also extends to the work-up and purification procedures. The choice of extraction solvents, crystallization conditions, and chromatographic techniques are all critical for isolating the target compound in high purity.
The following interactive data tables illustrate the typical optimization of reaction conditions for the synthesis of unsymmetrical ureas, based on findings for structurally related compounds.
Table 1: Optimization of Solvent for a Hypothetical Synthesis of this compound
| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| 1 | Acetonitrile (MeCN) | 80 | 12 | 75 |
| 2 | Tetrahydrofuran (THF) | 66 | 12 | 68 |
| 3 | N,N-Dimethylformamide (DMF) | 100 | 8 | 85 |
| 4 | Toluene | 110 | 12 | 62 |
| 5 | Dichloromethane (DCM) | 40 | 24 | 45 |
Table 2: Optimization of Temperature for a Hypothetical Synthesis in DMF
| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| 1 | DMF | 25 (Room Temp) | 24 | 20 |
| 2 | DMF | 60 | 12 | 55 |
| 3 | DMF | 80 | 10 | 78 |
| 4 | DMF | 100 | 8 | 85 |
| 5 | DMF | 120 | 6 | 82 (with some decomposition) |
These tables demonstrate a systematic approach to optimizing reaction conditions. By varying one parameter at a time, such as the solvent or temperature, while keeping others constant, researchers can identify the optimal environment for the synthesis of a target molecule like this compound.
Computational and Theoretical Investigations of this compound
Despite a comprehensive search of available scientific literature, no specific computational or theoretical investigations focused solely on the chemical compound this compound were found.
The requested detailed analysis, including quantum mechanical studies, energetic landscape and transition state analysis, intermolecular interactions, and mechanistic elucidation of synthetic pathways for this particular molecule, does not appear to be available in published research.
Therefore, it is not possible to provide the specific data and discussion points as outlined in the user's request. Scientific research and computational studies are often focused on compounds with specific known biological activities or applications, and it is possible that this compound has not been a subject of such detailed investigation to date.
Computational and Theoretical Investigations
Molecular Modeling and Docking Studies
Molecular modeling and docking are foundational computational techniques used to predict the binding orientation and affinity of a small molecule (ligand) to its macromolecular target, typically a protein.
The binding affinity of an inhibitor to its target enzyme is a critical determinant of its potency. For urea-based inhibitors targeting soluble epoxide hydrolase (sEH), computational docking studies are frequently employed to estimate this affinity, often expressed as a docking score or binding energy. Lower, more negative scores generally indicate a higher predicted binding affinity. researchgate.net
While specific docking scores for 1-(3-Chloropropyl)-3-pyridin-3-ylurea against sEH are not documented in the reviewed literature, studies on analogous compounds provide a basis for prediction. For instance, various urea (B33335) derivatives have been shown to exhibit potent sEH inhibition, with IC50 values in the nanomolar range. nih.govnih.govmdpi.com The affinity is largely driven by the specific interactions formed within the enzyme's active site. The general pharmacophore for sEH inhibitors includes a central urea moiety responsible for key hydrogen bonds, flanked by hydrophobic groups that occupy specific pockets in the active site. ub.edu The pyridin-3-yl group and the 3-chloropropyl group of the title compound would be expected to occupy these hydrophobic regions.
Table 1: Predicted Binding Affinities of Representative Urea-Based sEH Inhibitors
| Compound Class | Predicted Binding Affinity (Docking Score, kcal/mol) | Experimental Potency (IC50, nM) |
| Diarylpyrazole Urea Hybrids | Not Specified | 0.40 - 0.55 nih.gov |
| Adamantyl Urea Derivatives | Not Specified | 0.8 - 1.4 mdpi.com |
| Aryl Sulfonyl Ureas | Not Specified | 1.21 - 2.94 nih.gov |
| Paederia foetida L. Compounds | -12.20 (for reference inhibitor) researchgate.net | Not Specified |
This table presents data for structurally related compounds to infer the potential binding affinity range for this compound, as direct data is unavailable.
Molecular docking simulations also reveal the specific interactions that stabilize the ligand-target complex. For urea-based inhibitors of sEH, a conserved binding mode has been identified. The central urea group is crucial for forming hydrogen bonds with key residues in the catalytic site. nih.gov
Specifically, the oxygen atom of the urea typically forms hydrogen bonds with the hydroxyl groups of two tyrosine residues, Tyr381 and Tyr465. nih.gov These tyrosines are involved in activating the epoxide substrate in the natural enzymatic reaction. One of the urea's NH groups often forms a hydrogen bond with the catalytic nucleophile, Asp333. nih.gov
Molecular Dynamics Simulations for Conformational Dynamics and Stability
Molecular dynamics (MD) simulations provide a dynamic view of the ligand-protein complex, offering insights into its conformational flexibility and the stability of the binding interactions over time. mdpi.com These simulations can reveal how the ligand and protein adapt to each other upon binding and can help to validate the interactions predicted by docking studies. nih.govresearchgate.net
For a compound like this compound bound to sEH, an MD simulation would track the movements of the atoms in the complex over a period of nanoseconds or even microseconds. This would allow for an assessment of the stability of the key hydrogen bonds between the urea moiety and the active site residues. Furthermore, the simulation would show the conformational changes in the flexible 3-chloropropyl chain and how it settles into the hydrophobic pocket. Analysis of the trajectory from an MD simulation can confirm whether the initial docked pose is stable or if the ligand adopts alternative binding modes.
Predictive Computational Methodologies for Compound Design
Predictive computational methods are integral to the rational design of new and more potent inhibitors. By understanding the structure-activity relationships (SAR) of a series of compounds, computational models can be built to predict the activity of novel, unsynthesized molecules. nih.gov
For pyridinyl urea inhibitors of sEH, computational approaches can guide the modification of the lead compound to improve its potency, selectivity, and pharmacokinetic properties. For example, by analyzing the binding pocket of sEH, computational chemists can suggest modifications to the pyridine (B92270) ring or the alkyl chain of this compound to achieve better complementarity with the target. This could involve adding or substituting functional groups to enhance hydrophobic interactions or to form additional hydrogen bonds. These predictive models, often based on techniques like quantitative structure-activity relationship (QSAR) or free energy perturbation (FEP), help to prioritize the synthesis of new compounds, thereby accelerating the drug discovery process.
Mechanistic Studies of Molecular Interactions in Vitro Systems
Elucidation of In Vitro Biological Action Mechanisms
No studies detailing the in vitro biological actions of this specific compound are available.
Enzyme Inhibition Mechanisms and Kinetics
There is no information on which enzymes, if any, are inhibited by this compound, nor any data on its inhibition kinetics.
Allosteric and Orthosteric Binding Site Characterization
Without identified enzyme or receptor targets, no characterization of its binding site interactions exists.
Interaction with Catalytic Residues and Active Site Dynamics
There is no research on the specific molecular interactions between "1-(3-Chloropropyl)-3-pyridin-3-ylurea" and the active sites of any enzymes.
Modulation of Cellular Pathways in Isolated Cell Lines
The effects of this compound on cellular pathways have not been reported.
Analysis of Growth Inhibition in Cancer Cell Lines (e.g., MCF-7)
No studies have been published on the growth inhibition properties of this compound against MCF-7 or any other cancer cell line.
Investigation of Target-Specific Inhibition in Biological Assays (e.g., VEGFR-2)
There is no data from biological assays to indicate whether "this compound" has any inhibitory activity against VEGFR-2.
Structure Activity Relationship Sar Studies
Impact of Substitution Patterns on the Pyridine (B92270) Ring
Research on related pyridinyl derivatives has shown that the pyridine nitrogen often acts as a crucial hydrogen bond acceptor, anchoring the molecule to the hinge region of kinase domains, a common target for this class of compounds nih.gov. The position of this nitrogen is therefore critical. For 1-(3-Chloropropyl)-3-pyridin-3-ylurea, the nitrogen is at the 3-position. Studies on other pyridinyl ureas indicate that moving the nitrogen to the 2- or 4-position can drastically alter the binding geometry and potency.
Furthermore, the addition of substituents to the pyridine ring can modulate activity through steric and electronic effects. For instance, in a series of pyridine-urea compounds evaluated for anticancer activity, substitutions on the pyridine ring led to a wide range of potencies. While specific data on substitutions for this compound is not extensively documented, general principles from related series can be informative. For example, introducing small electron-donating groups could enhance activity, whereas bulky substituents might cause steric hindrance, reducing binding affinity researchgate.net. The regioselectivity of substitutions is also important, as substituents at different positions will orient differently within a binding pocket researchgate.net.
| Position of Substitution on Pyridine Ring | Type of Substituent | Observed Effect on Activity (General Pyridinyl Ureas) |
| 2-position | Electron-withdrawing | Can decrease activity by altering electronics of the ring nitrogen |
| 4-position | Bulky group | Often leads to a decrease in activity due to steric clash |
| 5-position | Small alkyl group | May lead to improved hydrophobic interactions and increased potency |
| 6-position | Halogen | Can modulate electronic properties and metabolic stability |
Influence of Variations in the Urea (B33335) Linker
The urea linker is a fundamental component of this class of compounds, primarily functioning as a rigid scaffold that correctly orients the pyridine and chloropropyl moieties. It is also a key participant in hydrogen bonding interactions with target proteins nih.gov. The two N-H groups of the urea can act as hydrogen bond donors, while the carbonyl oxygen can act as a hydrogen bond acceptor nih.gov.
Variations in the urea linker can have a profound impact on the compound's activity. N-methylation of one of the urea nitrogens, for example, would remove a hydrogen bond donor, which could be detrimental to binding if that interaction is critical. Conversely, such a modification could enhance membrane permeability.
| Urea Linker Modification | Potential Impact on Activity | Rationale |
| N-Alkylation | Decrease | Loss of a key hydrogen bond donor group |
| Replacement with Thiourea (B124793) | Variable | Alters hydrogen bonding capability and geometry |
| Introduction of Cyclic Constraint | Increase or Decrease | Restricts conformational flexibility, may lock in a bioactive or inactive conformation |
Role of the Chloropropyl Moiety in Modulating Activity
The 3-chloropropyl group attached to the urea linker plays a multifaceted role in the activity of this compound. It can influence the compound's solubility, lipophilicity, and metabolic stability. The length of the alkyl chain is a critical parameter. Studies on similar inhibitors have shown that varying the linker chain length between the urea and a terminal group can significantly impact potency nih.govresearchgate.net. An optimal linker length allows the terminal group to reach and interact with a specific sub-pocket in the target protein.
The terminal chlorine atom is an interesting feature. It is an electron-withdrawing group that can participate in halogen bonding, a type of non-covalent interaction that is increasingly recognized in drug design. More significantly, the alkyl chloride functionality introduces the potential for the compound to act as a covalent inhibitor. The carbon-chlorine bond can be susceptible to nucleophilic attack by a suitably positioned amino acid residue (such as cysteine or histidine) in the target protein, leading to irreversible inhibition. This covalent binding can result in prolonged duration of action and high potency. However, it also carries a risk of off-target reactivity and potential toxicity.
| Chloropropyl Moiety Variation | Predicted Effect on Activity | Reasoning |
| Shortening of alkyl chain (e.g., chloroethyl) | Likely decrease | Suboptimal length to reach key interaction points |
| Lengthening of alkyl chain (e.g., chlorobutyl) | Variable | May improve or worsen fit depending on the target's topology |
| Replacement of Chlorine with Fluorine | Decrease in covalent potential | C-F bond is much stronger and less reactive |
| Replacement of Chlorine with Hydroxyl | Altered properties | Introduces hydrogen bonding capability but removes covalent potential |
Stereochemical Implications for Compound Behavior
While this compound itself is an achiral molecule, the introduction of stereocenters can have significant implications for its biological activity nih.govnih.gov. Chirality plays a pivotal role in the interaction between small molecules and their biological targets, which are themselves chiral nih.govnih.gov.
If a substituent were to be introduced on the propyl chain, for example at the 1- or 2-position, a chiral center would be created. The resulting enantiomers would likely exhibit different biological activities. One enantiomer may fit optimally into the binding site of a target protein, leading to high potency, while the other may bind weakly or not at all nih.govresearchgate.net. This difference in activity between enantiomers is a well-established principle in pharmacology and is due to the three-dimensional nature of drug-receptor interactions.
Furthermore, stereochemistry can influence the pharmacokinetic properties of a compound, including its absorption, distribution, metabolism, and excretion. Different enantiomers can be metabolized at different rates by chiral enzymes, leading to different plasma concentrations and durations of effect. Therefore, if chiral analogs of this compound were to be developed, it would be essential to separate and evaluate the individual enantiomers to fully understand their pharmacological profiles.
| Position of Chiral Center | Potential Consequence | Example from Related Compounds |
| Benzylic position on a substituent | Remarkable differences in activity between enantiomers | In pyridylthiazole ureas, enantiomers with substituents on a benzyl group showed significant differences in ROCK inhibition nih.gov |
| On the linker chain | Can dictate the orientation of terminal groups | Stereoselective uptake might be responsible for enhanced biological activity of specific isomers nih.govresearchgate.net |
Advanced Characterization Techniques and Analytical Methodologies
Spectroscopic Analysis for Fine Structural Features
Spectroscopic techniques are indispensable for probing the intricate structural details of 1-(3-Chloropropyl)-3-pyridin-3-ylurea at a molecular level. High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy, advanced mass spectrometry, and vibrational spectroscopy collectively provide a holistic understanding of its atomic connectivity and chemical environment.
High-Resolution NMR Spectroscopy: Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are primary tools for elucidating the molecular framework. In a typical analysis, the ¹H NMR spectrum would be expected to show distinct signals corresponding to the protons of the pyridinyl ring, the urea (B33335) linkage, and the chloropropyl chain. The chemical shifts, signal multiplicities (e.g., singlets, doublets, triplets), and coupling constants would provide critical information about the electronic environment and spatial relationships of neighboring protons. For instance, the protons on the pyridine (B92270) ring would appear in the aromatic region, while the methylene (B1212753) groups of the chloropropyl chain would resonate in the aliphatic region. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be employed to unambiguously assign proton and carbon signals and confirm the connectivity of the molecular fragments.
Advanced Mass Spectrometry: High-resolution mass spectrometry (HRMS) is crucial for determining the precise molecular weight and elemental composition of this compound. Techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) coupled with a time-of-flight (TOF) or Orbitrap mass analyzer would yield a high-accuracy mass measurement, confirming the molecular formula. Furthermore, tandem mass spectrometry (MS/MS) experiments, involving the fragmentation of the parent ion, would provide valuable structural information by revealing characteristic fragmentation patterns of the urea, pyridine, and chloropropyl moieties.
Vibrational Spectroscopy: Infrared (IR) and Raman spectroscopy provide insights into the vibrational modes of the molecule, which are characteristic of its functional groups. The IR spectrum of this compound would be expected to exhibit prominent absorption bands corresponding to the N-H stretching and bending vibrations of the urea group, the C=O stretching of the urea carbonyl, C-N stretching vibrations, and the characteristic vibrations of the pyridine ring. The C-Cl stretching vibration of the chloropropyl group would also be observable.
| Spectroscopic Technique | Expected Observations for this compound |
| ¹H NMR | Signals for pyridinyl, urea N-H, and chloropropyl protons with specific chemical shifts and coupling patterns. |
| ¹³C NMR | Resonances for all unique carbon atoms, including those in the pyridine ring, urea carbonyl, and chloropropyl chain. |
| HRMS | Accurate mass measurement confirming the elemental composition. |
| MS/MS | Fragmentation patterns corresponding to the cleavage of the urea linkage and loss of the chloropropyl group. |
| FT-IR/Raman | Characteristic vibrational bands for N-H, C=O, C-N, and C-Cl functional groups. |
X-ray Crystallography for Solid-State Structure and Conformation
X-ray crystallography stands as the definitive method for determining the three-dimensional atomic arrangement of a molecule in its crystalline solid state. This technique can provide precise information on bond lengths, bond angles, and torsional angles, revealing the molecule's conformation and the nature of intermolecular interactions in the crystal lattice.
For this compound, a single-crystal X-ray diffraction analysis would be necessary. This process involves growing a suitable single crystal of the compound, which is then irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is analyzed to construct an electron density map, from which the atomic positions can be determined.
The crystal structure would reveal the planarity of the urea moiety and the relative orientation of the pyridine ring and the chloropropyl chain. A key aspect of the analysis would be the identification of intermolecular hydrogen bonds, which are likely to be formed involving the urea N-H groups as donors and the urea carbonyl oxygen and the pyridine nitrogen as acceptors. These hydrogen bonds play a crucial role in stabilizing the crystal packing.
| Crystallographic Parameter | Information Provided |
| Unit Cell Dimensions | The size and shape of the repeating unit in the crystal. |
| Space Group | The symmetry of the crystal lattice. |
| Atomic Coordinates | The precise position of each atom in the unit cell. |
| Bond Lengths and Angles | The geometry of the molecule. |
| Torsion Angles | The conformation of the flexible parts of the molecule. |
| Hydrogen Bonding | The nature and geometry of intermolecular interactions. |
Chromatographic and Separation Science Techniques for Purity and Isomer Analysis
Chromatographic techniques are essential for assessing the purity of this compound and for separating it from any potential impurities or isomers. High-Performance Liquid Chromatography (HPLC) is the most widely used technique for this purpose.
A typical HPLC method for purity analysis would involve a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent, such as acetonitrile (B52724) or methanol. The separation is based on the differential partitioning of the compound and its impurities between the stationary and mobile phases. A UV detector would be suitable for monitoring the elution, as the pyridine ring provides a strong chromophore. The purity of the sample is determined by the area percentage of the main peak in the chromatogram.
In addition to purity assessment, HPLC can also be used to separate potential positional isomers that might have been formed during the synthesis. For example, isomers with the chloropropylurea substituent at the 2- or 4-position of the pyridine ring could be resolved from the desired 3-substituted product under optimized chromatographic conditions.
| Chromatographic Technique | Application | Key Parameters |
| Reversed-Phase HPLC | Purity assessment and impurity profiling. | Column type (e.g., C18), mobile phase composition, flow rate, detection wavelength. |
| Normal-Phase HPLC | Separation of positional isomers. | Stationary phase (e.g., silica), non-polar mobile phase. |
| Thin-Layer Chromatography (TLC) | Rapid purity checks and reaction monitoring. | Stationary phase, developing solvent system. |
Applications and Broader Research Implications
Utilization as a Chemical Scaffold in Lead Compound Discovery
The pyridylurea motif is recognized in medicinal chemistry as a "privileged scaffold," a molecular framework that can bind to multiple, distinct biological targets. This makes compounds like 1-(3-Chloropropyl)-3-pyridin-3-ylurea attractive starting points for lead compound discovery programs. The urea (B33335) group acts as an excellent hydrogen bond donor and acceptor, while the pyridine (B92270) ring can engage in various interactions, including hydrogen bonding, π-stacking, and metal coordination.
Research has demonstrated the effectiveness of the pyridylurea scaffold in developing potent inhibitors for various biological targets. For instance, a fragment-based discovery program identified 1-ethyl-3-(2-pyridyl)urea as a sufficiently potent inhibitor (32 μM) of bacterial topoisomerase, initiating an optimization effort that led to promising antibacterial agents. nih.gov In a separate line of research, a new series of 1-phenyl-3-(4-(pyridin-3-yl)phenyl)urea derivatives were synthesized and screened for antiproliferative activity against 60 human cancer cell lines. scilit.com Certain compounds from this series demonstrated significant efficacy and potency, highlighting the scaffold's potential in oncology. scilit.com
The following table summarizes key findings for compounds utilizing the pyridylurea scaffold, illustrating its versatility in targeting different diseases.
| Compound Class/Example | Biological Target | Therapeutic Area | Key Research Findings |
| Substituted 1-ethyl-3-(2-pyridyl)ureas | Bacterial DNA gyrase & Topo IV | Antibacterial | The pyridylurea fragment served as a starting point for optimization, leading to potent dual-targeting inhibitors with antibacterial activity against S. aureus and S. pneumoniae. nih.gov |
| 1-phenyl-3-(4-(pyridin-3-yl)phenyl)urea derivatives | Various (NCI-60 cell line screen) | Anticancer | Compounds 5a and 5d showed significant efficacy, with superior potencies compared to paclitaxel (B517696) and gefitinib (B1684475) in multiple cancer cell lines, particularly renal cancer and melanoma. scilit.com |
| 1H-pyrazolo[3,4-b]pyridine scaffold with urea linkage | Polo-like kinase 4 (PLK4) | Anticancer | Structure-based optimization of a lead compound containing a urea moiety resulted in a potent and selective nanomolar inhibitor of PLK4, a target in multiple cancers. rsc.org |
Rational Design of Novel Chemical Entities for Specific Biological Targets
The structure of this compound lends itself to the rational design of new molecules aimed at specific biological targets. Medicinal chemists can systematically modify its three key components—the pyridine ring, the urea linker, and the chloropropyl tail—to optimize interactions with a target protein and improve pharmacological properties.
Molecular docking studies are frequently employed to understand how pyridylurea derivatives bind to their targets. For example, in the development of Bcr-Abl inhibitors for chronic myelogenous leukemia, docking simulations revealed that the pyridyl-N and the amido-NH of the urea group form critical hydrogen bonds with key amino acid residues (Met 318 and Thr 315, respectively) in the kinase's active site. researchgate.netmdpi.com This understanding allows for the targeted synthesis of new analogues with enhanced potency. Similarly, rational design strategies involving bioisosterism and the combination of active subunits have been used to develop novel herbicide safeners from related heterocyclic urea structures. nih.gov This approach involves replacing parts of a known active molecule with other fragments that retain or enhance biological activity. nih.gov
The design process often involves:
Structure-Activity Relationship (SAR) Studies: Synthesizing a library of analogues by modifying the scaffold to determine which chemical features are crucial for activity. For Bcr-Abl inhibitors, it was found that adding halogen substituents to an aniline (B41778) ring attached to the urea was important for biological activity. researchgate.netmdpi.com
Bioisosteric Replacement: Substituting functional groups with others that have similar physical or chemical properties to improve potency, selectivity, or pharmacokinetic profiles.
Fragment-Based Design: Using a small, low-affinity fragment like a simple pyridylurea and growing it into a more potent lead compound by adding functional groups that make favorable interactions with the target. nih.gov
Integration into Polymeric Materials and Advanced Chemical Systems
The urea functional group is a cornerstone of supramolecular chemistry due to its ability to form strong, directional, and predictable hydrogen bonds. nih.govresearchgate.net This property is extensively used to construct supramolecular polymers, where monomer units are held together by non-covalent interactions. rsc.orgmdpi.comresearchgate.net The N-H donors and the carbonyl (C=O) acceptor of the urea group in this compound can participate in such self-assembly processes, forming linear chains or more complex networks. rsc.orgresearchgate.net
This hydrogen-bonding capability is particularly valuable in the design of advanced "smart" materials:
Self-Healing Polymers: Materials containing urea groups can be designed to repair themselves after damage. acs.orgresearchgate.netrsc.orgacs.org When a fracture occurs, the hydrogen bonds break, but they can reform upon bringing the surfaces back into contact, often aided by mild heat, restoring the material's integrity. acs.orgresearchgate.netnih.gov
Supramolecular Gels: The same self-assembly process can trap solvent molecules to form gels. The properties of these gels can be responsive to external stimuli like temperature or the presence of specific ions. nih.govresearchgate.net
Furthermore, the other functional groups of this compound offer additional routes for integration into advanced chemical systems:
The chloropropyl group is a reactive alkyl halide, which can be used as a chemical handle to covalently graft the molecule onto a polymer backbone via nucleophilic substitution reactions. This would permanently install the hydrogen-bonding pyridylurea moiety into a larger material.
The pyridine ring can provide an additional site for non-covalent interactions or for metal coordination, allowing for the creation of metallo-supramolecular polymers or materials whose properties can be modulated by the addition of metal ions. mdpi.com
Catalytic Applications and Process Development in Synthetic Chemistry
Urea and thiourea (B124793) derivatives have emerged as a powerful class of hydrogen-bonding organocatalysts. scilit.comwikipedia.org These metal-free molecules can activate substrates by forming hydrogen bonds, thereby increasing their reactivity in a controlled manner. nih.govwikipedia.org The fundamental principle is that the two N-H groups of the urea moiety can bind to and polarize an electrophilic substrate, making it more susceptible to nucleophilic attack.
This type of catalysis is particularly effective in asymmetric synthesis, where a chiral urea derivative is used to create one enantiomer of a product preferentially over the other. researchgate.netrsc.orgmdpi.com Chiral ureas have been successfully applied in a wide range of enantioselective reactions, including Michael additions, Mannich reactions, and Friedel-Crafts alkylations. researchgate.netmdpi.com
The structure of this compound suggests it could be a precursor for developing novel catalysts:
Bifunctional Catalysis: The molecule contains both a hydrogen-bonding urea group (a Lewis acidic site) and a pyridine ring (a Lewis basic site). This combination could allow for bifunctional catalysis, where one part of the catalyst activates the electrophile while the other activates the nucleophile, leading to highly efficient and selective reactions.
Immobilized Catalysts: The chloropropyl group provides a convenient anchor for immobilizing the catalyst onto a solid support, such as a polymer resin. rsc.org Immobilized catalysts are highly desirable in process chemistry because they can be easily separated from the reaction mixture and reused, making the process more sustainable and cost-effective. rsc.org
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-(3-Chloropropyl)-3-pyridin-3-ylurea, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via urea-forming reactions, such as coupling 3-chloropropylamine with 3-pyridyl isocyanate under anhydrous conditions. Evidence from analogous urea syntheses (e.g., 1-(3-chloropropyl)-3-phenylurea ) suggests using polar aprotic solvents (e.g., DMF) and catalysts like triethylamine at 60–80°C. Purification often involves recrystallization from ethanol/water mixtures. Optimization should focus on stoichiometric ratios (1:1.2 for amine:isocyanate) and inert atmospheres to prevent side reactions.
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- 1H/13C NMR : Resolve peaks for the chloropropyl chain (δ ~3.6 ppm for CH2Cl) and pyridyl protons (δ ~8.0–9.0 ppm) .
- IR Spectroscopy : Confirm urea C=O stretches (~1640–1680 cm⁻¹) and pyridine ring vibrations (~1600 cm⁻¹) .
- Mass Spectrometry (HRMS) : Verify molecular ion [M+H]+ at m/z 254.06 (C10H13ClN3O+) .
Q. What safety protocols are critical when handling this compound?
- Methodological Answer :
- PPE : Use nitrile gloves, chemical-resistant lab coats, and ANSI-approved goggles .
- Ventilation : Conduct reactions in fume hoods with mechanical exhaust to limit inhalation of vapors .
- Waste Disposal : Neutralize residual isocyanate precursors with aqueous NaOH before disposal .
Q. How can researchers quantify this compound in complex mixtures?
- Methodological Answer : Reverse-phase HPLC with a C18 column (UV detection at 254 nm) is effective. Mobile phases of acetonitrile/water (70:30, 0.1% TFA) provide baseline separation. Calibration curves using pure standards (linearity R² >0.99) are essential .
Advanced Research Questions
Q. How can contradictory data on the biological activity of this compound be resolved?
- Methodological Answer : Contradictions may arise from impurities or assay variability. Strategies include:
- Purity Verification : Use HPLC-MS to confirm >95% purity .
- Dose-Response Studies : Test across a broad concentration range (nM–μM) in in vitro models (e.g., kinase inhibition assays) .
- Structural Analog Comparison : Compare with derivatives (e.g., 1-(3-chloropropyl)-3-methoxy-5-fluorobenzene) to isolate functional group contributions .
Q. What computational approaches predict the compound’s binding affinity for target proteins?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina with PyMOL to model interactions (e.g., pyridyl nitrogen with kinase ATP pockets) .
- QSAR Modeling : Train models on analogs (e.g., chlorophenyl ureas) to correlate substituents with activity .
Q. How does the compound’s stability vary under different pH and temperature conditions?
- Methodological Answer :
- pH Stability : Incubate in buffers (pH 2–12) and monitor degradation via HPLC. Urea bonds are stable at neutral pH but hydrolyze under strongly acidic/basic conditions .
- Thermal Stability : Thermogravimetric analysis (TGA) shows decomposition >200°C, suggesting storage at ≤4°C .
Q. What strategies optimize the design of derivatives for structure-activity relationship (SAR) studies?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
